molecular formula C17H24N2O4 B7917372 3-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

3-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917372
M. Wt: 320.4 g/mol
InChI Key: SMDQAKOSGKSTBB-UHFFFAOYSA-N
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Description

3-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a synthetic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H26N2O4C_{19}H_{26}N_{2}O_{4} with a molecular weight of approximately 348.44 g/mol. It features a piperidine ring, carboxymethyl groups, and a benzyl ester moiety, which enhance its solubility and reactivity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies indicate that compounds with similar structures may exhibit significant biological activities, including:

  • Antagonism of Chemokine Receptors : Research indicates that piperidine derivatives can act as antagonists for CC chemokine receptors (CCR), which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
  • Microtubule Destabilization : Similar compounds have shown effectiveness in inhibiting microtubule assembly, indicating potential anticancer properties .

Therapeutic Applications

Given its structural characteristics, this compound may be explored for various therapeutic applications:

  • Anti-inflammatory Agents : Due to its interaction with chemokine receptors, it may serve as a candidate for developing anti-inflammatory drugs.
  • Anticancer Compounds : The ability to destabilize microtubules positions it as a potential anticancer agent, particularly in targeting breast cancer cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Structure-Activity Relationship (SAR) Studies : A study on benzyl-piperidines demonstrated that modifications at the piperidine ring significantly influenced binding affinity and receptor selectivity, enhancing their potential as CCR antagonists .
  • Cellular Effects on Cancer : Research on structurally similar compounds indicated that they could induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at specific concentrations .

Comparative Analysis

To further understand the potential of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl esterC19H28N2O4Isopropyl substitutionEnhanced steric hindrance may influence biological activity
4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl esterC19H26N2O4Different position of carboxymethyl groupVariations in activity due to positional changes
2-[Carboxymethyl-cyclopropyl-amino]-methyl-piperidine-1-carboxylic acid benzyl esterC19H26N2O4Cyclopropyl ring inclusionUnique ring structure may alter pharmacodynamics

Properties

IUPAC Name

2-[methyl-[(1-phenylmethoxycarbonylpiperidin-3-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-18(12-16(20)21)10-15-8-5-9-19(11-15)17(22)23-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDQAKOSGKSTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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